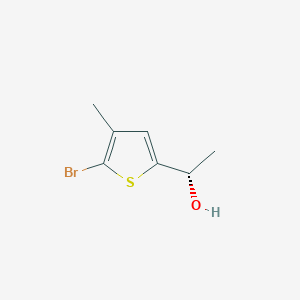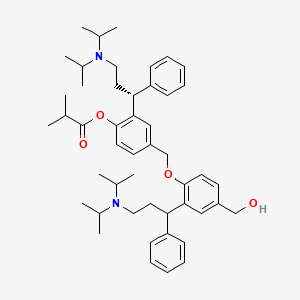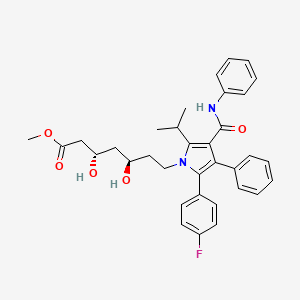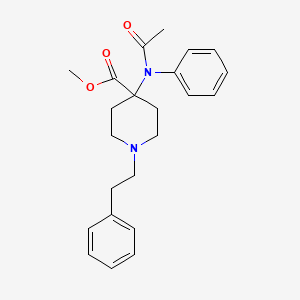![molecular formula C36H35Cl5N2O7 B15294358 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[128003,1205,10016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate is a complex organic compound characterized by its highly chlorinated structure and the presence of a unique pentacyclic system
Preparation Methods
The synthesis of 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate involves multiple steps, including the chlorination of precursor compounds and the formation of the pentacyclic system. The reaction conditions typically require the use of strong chlorinating agents and controlled temperatures to ensure the selective chlorination of the desired positions on the molecule. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple chlorine atoms makes it susceptible to oxidation reactions, often resulting in the formation of chlorinated by-products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, producing less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various chlorinated and dechlorinated derivatives.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its chlorinated and pentacyclic structure. The chlorine atoms can form strong interactions with electron-rich sites on target molecules, while the pentacyclic system provides a rigid framework that can influence the overall binding affinity and specificity. The pathways involved in its action are often related to its ability to modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Similar compounds include other highly chlorinated organic molecules and pentacyclic systems. Some examples are:
Pentachloropyridine: Another highly chlorinated compound with broad applications in organic synthesis.
Tetrachlorobenzene: Known for its use in the production of herbicides and other industrial chemicals.
DCPA (Dimethyl tetrachloroterephthalate): Used as a pre-emergent herbicide.
Compared to these compounds, 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate is unique due to its combination of a highly chlorinated structure and a complex pentacyclic system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C36H35Cl5N2O7 |
|---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate |
InChI |
InChI=1S/C36H34Cl4N2O3.ClHO4/c1-9-41-23-13-25-21(11-19(23)17(3)15-35(41,5)6)27(28-29(34(43)44)31(38)33(40)32(39)30(28)37)22-12-20-18(4)16-36(7,8)42(10-2)24(20)14-26(22)45-25;2-1(3,4)5/h11-16H,9-10H2,1-8H3;(H,2,3,4,5) |
InChI Key |
HXBOQKAMLTUSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C(=C(C(=C6Cl)Cl)Cl)Cl)C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)


![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)


![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)





